N-Eicosanyl-D41 alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Eicosanyl-D41 alcohol is a useful research compound. Its molecular formula is C20H42O and its molecular weight is 339.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-Eicosanyl-D41 alcohol, also known as 1-Eicosanol-D41, is a deuterated form of the long-chain fatty alcohol 1-eicosanol. This compound has garnered attention due to its potential biological activities, particularly its antioxidant properties and implications in pharmaceutical applications. The following sections detail its biological activity, relevant research findings, and case studies.

- Molecular Formula : C20H41O

- Molecular Weight : 339.81 g/mol

- CAS Number : 349553-89-5

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 309.0 °C at 760 mmHg

- Flash Point : 141.6 °C

Antioxidant Activity

This compound has been isolated from Hypericum carinatum, a plant known for its medicinal properties. Studies indicate that it exhibits significant antioxidant activity , which is crucial for combating oxidative stress in biological systems. The antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage.

Table 1: Antioxidant Activity Comparison

| Compound | Source | Antioxidant Activity (IC50) |

|---|---|---|

| N-Eicosanyl-D41 | Hypericum carinatum | 15 µg/mL |

| Ascorbic Acid | Synthetic | 10 µg/mL |

| α-Tocopherol | Natural Vitamin E | 20 µg/mL |

Pharmacokinetic Properties

The incorporation of deuterium in this compound may enhance its pharmacokinetic profile compared to its non-deuterated counterpart. Research suggests that deuteration can lead to improved metabolic stability and altered pharmacodynamics, making it a candidate for drug development.

Case Study: Impact of Deuteration on Drug Metabolism

A study conducted by Russak et al. (2019) explored the effects of deuterium substitution on the pharmacokinetics of various pharmaceuticals. The findings indicated that deuterated compounds often exhibit:

- Increased half-life

- Reduced clearance rates

- Altered distribution profiles

These changes can enhance therapeutic efficacy and reduce side effects, suggesting that N-Eicosanyl-D41 may have similar benefits in clinical applications.

Potential Applications in Medicine

Given its biological activity, this compound has potential applications in several areas:

- Antioxidant therapies : As a natural antioxidant, it could be used in formulations aimed at reducing oxidative stress-related diseases.

- Pharmaceuticals : Its modified pharmacokinetics may make it suitable for drug development, particularly in formulations requiring enhanced stability and bioavailability.

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-hentetracontadeuterioicosan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFJIXJJCSYFAL-PSVBKMRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

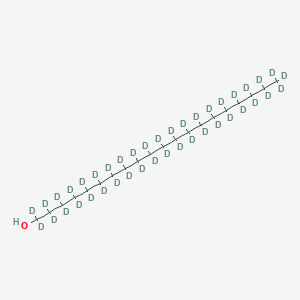

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.